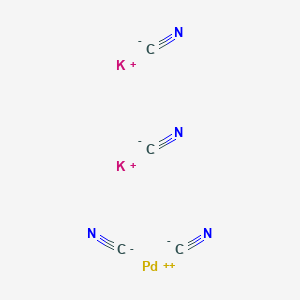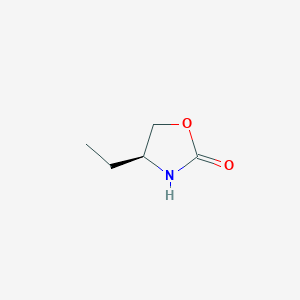
Potassium (2,4-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2,4-dichlorophenoxy)acetate, also known as 2,4-D potassium salt, is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a salt of 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that mimics the action of the natural plant hormone indole-3-acetic acid (IAA). 2,4-D potassium salt is highly effective in controlling weeds, and is considered to be one of the safest herbicides available.
Wissenschaftliche Forschungsanwendungen
Potassium (2,4-dichlorophenoxy)acetate potassium salt has been extensively studied for its herbicidal properties, and is widely used in agriculture to control broadleaf weeds. However, its applications go beyond weed control. Potassium (2,4-dichlorophenoxy)acetate potassium salt has been shown to induce somatic embryogenesis in a wide range of plant species, making it a valuable tool for plant tissue culture and genetic engineering. It has also been used as a selective agent in the isolation of plant protoplasts.
Wirkmechanismus
Potassium (2,4-dichlorophenoxy)acetate potassium salt acts by disrupting the normal growth patterns of plants. It mimics the action of the natural plant hormone IAA, which is involved in cell division and elongation. However, unlike IAA, Potassium (2,4-dichlorophenoxy)acetate potassium salt is not regulated by the plant, and can accumulate to toxic levels, leading to uncontrolled growth and eventually death of the plant.
Biochemische Und Physiologische Effekte
The effects of Potassium (2,4-dichlorophenoxy)acetate potassium salt on plants are complex and depend on a number of factors, including the concentration of the herbicide, the stage of plant development, and the species of plant. At low concentrations, Potassium (2,4-dichlorophenoxy)acetate potassium salt stimulates cell elongation and promotes the development of lateral roots. At high concentrations, it inhibits cell division and causes abnormal growth patterns, leading to stunted growth and eventual death of the plant.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium (2,4-dichlorophenoxy)acetate potassium salt is widely used in plant tissue culture and genetic engineering, where it is used to induce somatic embryogenesis and to select for transformed cells. Its advantages include its high solubility in water, its stability over a wide range of pH values, and its low toxicity to animals and humans. However, its use is limited by its potential to induce genetic instability and by its effects on plant growth and development.
Zukünftige Richtungen
The future directions for research on Potassium (2,4-dichlorophenoxy)acetate potassium salt are numerous and diverse. Some of the key areas of research include the development of new synthesis methods that are more efficient and environmentally friendly, the identification of new applications for the herbicide, and the elucidation of the molecular mechanisms underlying its effects on plant growth and development. Other areas of research include the development of new herbicides that are more effective and less toxic, and the exploration of the potential of Potassium (2,4-dichlorophenoxy)acetate potassium salt as a tool for studying plant biology and genetics.
Conclusion
In conclusion, Potassium (2,4-dichlorophenoxy)acetate potassium salt is a highly effective herbicide that is widely used in agriculture to control broadleaf weeds. Its applications go beyond weed control, and it has been used as a tool in plant tissue culture and genetic engineering. The mechanism of action of Potassium (2,4-dichlorophenoxy)acetate potassium salt is complex, and its effects on plant growth and development are dependent on a number of factors. Although its use is limited by its potential to induce genetic instability and by its effects on plant growth and development, it remains an important tool for plant research and agriculture.
Synthesemethoden
Potassium (2,4-dichlorophenoxy)acetate potassium salt is synthesized by neutralizing Potassium (2,4-dichlorophenoxy)acetate with potassium hydroxide (KOH). The reaction yields a white crystalline powder that is highly soluble in water. The purity of the final product is critical for its effectiveness as a herbicide, and several methods have been developed to ensure the purity of the product.
Eigenschaften
CAS-Nummer |
14214-89-2 |
|---|---|
Produktname |
Potassium (2,4-dichlorophenoxy)acetate |
Molekularformel |
C8H5Cl2KO3 |
Molekulargewicht |
259.12 g/mol |
IUPAC-Name |
potassium;2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C8H6Cl2O3.K/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
XKTWNXNNDKRPHR-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+] |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+] |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+] |
Andere CAS-Nummern |
14214-89-2 |
Verwandte CAS-Nummern |
94-75-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)












